5-methylquinoxaline-2,3(1H,4H)-dione
Overview
Description
5-Methylquinoxaline-2,3(1H,4H)-dione is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and functional materials . The compound is characterized by a quinoxaline ring with a methyl group at the 5-position and two keto groups at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methylquinoxaline-2,3(1H,4H)-dione typically involves the reaction of 2-haloanilines with amino acids in the presence of a copper catalyst. This method allows for the formation of quinoxalin-2-ones, which can then be further manipulated through reduction and oxidation reactions to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Methylquinoxaline-2,3(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of dihydroquinoxalines.
Substitution: The methyl group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various quinoxaline derivatives, such as tetrahydroquinoxalines and quinoxalinones. These derivatives exhibit different biological activities and are used in various applications .
Scientific Research Applications
5-Methylquinoxaline-2,3(1H,4H)-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoxaline derivatives.
Mechanism of Action
The mechanism of action of 5-methylquinoxaline-2,3(1H,4H)-dione involves its interaction with various molecular targets and pathways. For example, it has been shown to activate the cannabinoid type 2 (CB2) receptor, which plays a role in pain relief, inflammation, and hepatoprotection . The activation of CB2 receptors in Kupffer cells and hepatocytes helps protect against inflammatory liver conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-methylquinoxaline-2,3(1H,4H)-dione include:
Quinoxaline: The parent compound without the methyl and keto groups.
2-Methylquinoxaline: A derivative with a methyl group at the 2-position.
Quinoxalin-2(1H)-one: A derivative with a keto group at the 2-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methyl group at the 5-position and the keto groups at the 2 and 3 positions make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-methyl-1,4-dihydroquinoxaline-2,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)11-9(13)8(12)10-6/h2-4H,1H3,(H,10,12)(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBILTKMXRWMTNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=O)C(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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